6-(2-Bromo-benzoylamino)-hexanoic acid is a compound characterized by its unique structural features, including a hexanoic acid backbone and a bromo-substituted benzoyl group. The molecular formula for this compound is CHBrN O, with a molecular weight of approximately 314.18 g/mol. Its structure includes a bromine atom at the ortho position of the benzoyl moiety, contributing to its distinct chemical properties and biological activities .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 6-(2-Bromo-benzoylamino)-hexanoic acid typically involves multiple steps:
6-(2-Bromo-benzoylamino)-hexanoic acid has several potential applications:
Several compounds share structural similarities with 6-(2-Bromo-benzoylamino)-hexanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-(4-Methoxy-benzoylamino)-hexanoic acid | CHNO | Contains a methoxy group instead of bromine |
| 6-(2-Chloro-benzoylamino)-hexanoic acid | CHClNO | Chlorine substitution affects reactivity |
| 6-(Benzamido)-hexanoic acid | CHNO | Lacks halogen substitution, altering biological activity |
The uniqueness of 6-(2-Bromo-benzoylamino)-hexanoic acid lies in its specific bromine substitution pattern, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds. The presence of the bromo group may enhance certain biological activities while also providing distinct synthetic pathways not available to other analogs.